molecular formula C16H17N5O2S B2905672 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034270-81-8

4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2905672
CAS No.: 2034270-81-8
M. Wt: 343.41
InChI Key: JQWYCXUQRYNPJG-UHFFFAOYSA-N
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Description

4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a chemical hybrid compound designed for research purposes, integrating a benzenesulfonamide moiety with a 1,2,3-triazole scaffold linked to a pyridine ring. This structure combines two pharmacophores known for significant biological activity. Sulfonamides are a well-established class in medicinal chemistry, demonstrating a broad spectrum of properties including antimicrobial and enzyme inhibitory effects . The 1,2,3-triazole ring is not only a stable linker in medicinal chemistry but is also known to contribute to the pharmacokinetic profile of a molecule. Researchers may be particularly interested in this compound for exploring new antifungal agents. Triazole-containing compounds are recognized for their mechanism of action, which often involves the inhibition of cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungal cells . Hybrid molecules incorporating triazole rings have shown promising activity against various Candida species, sometimes exceeding the efficacy of standard treatments like fluconazole . Beyond antimicrobial applications, the structural features of this compound suggest potential for investigating enzyme inhibition pathways, such as those involving carbonic anhydrases, a common target for sulfonamide-based drugs . This product is intended for in vitro research applications only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

4-ethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-13-5-7-16(8-6-13)24(22,23)18-10-14-12-21(20-19-14)15-4-3-9-17-11-15/h3-9,11-12,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYCXUQRYNPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-azidopyridine can react with an alkyne derivative under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Sulfonamide Formation: : The benzenesulfonamide moiety can be introduced by reacting an appropriate sulfonyl chloride with an amine. In this case, 4-ethylbenzenesulfonyl chloride can react with the triazole derivative to form the desired sulfonamide.

  • Final Coupling: : The final step involves coupling the triazole derivative with the sulfonamide under suitable conditions, often using a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is its antimicrobial properties. Research has shown that derivatives of triazolo[4,3-b]pyridazine exhibit potent activity against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The compound SLU-2633, which contains this moiety, demonstrated an EC50 of 0.17 μM against C. parvum and was found to be non-cytotoxic at higher concentrations (CC50 > 100 μM) .

Drug Design and Development

The pyridazine ring system has been recognized for its favorable physicochemical properties conducive to drug design. The compound has been investigated as a scaffold for developing new therapeutic agents targeting various diseases. For instance, it has been incorporated into the design of inhibitors for tyrosine kinase and other enzymes involved in cancer progression .

Structure-Activity Relationships (SAR)

Studies focusing on the structure-activity relationships of triazolo[4,3-b]pyridazine derivatives have provided insights into optimizing their efficacy and selectivity. By modifying the heteroaryl groups attached to the triazole core, researchers aim to enhance the potency against specific targets while minimizing side effects .

Case Study 1: Antiparasitic Activity

In a study evaluating various analogs of SLU-2633, researchers synthesized over 60 new compounds to assess their activity against C. parvum. The most effective analogs displayed improved selectivity profiles and reduced toxicity compared to earlier compounds . This research underscores the potential of modifying the triazolo[4,3-b]pyridazine structure for enhanced therapeutic outcomes.

Case Study 2: Cancer Therapeutics

The pyridazine derivatives have also been explored in the context of cancer therapy. For example, a recent investigation into the use of pyridazine-based compounds as inhibitors for specific kinases showed promising results in preclinical models, highlighting their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of benzenesulfonamide-triazole hybrids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2) Molecular Weight Biological Activity Key Reference
4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide R1 = NH₂, R2 = Dodecyl ~438.5 (est.) Antibacterial, Antifungal
N-((1-(4-Sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (8b) R1 = H, R2 = 4-Sulfamoylphenyl ~434.0 (est.) Not reported (structural analog)
4-Methoxy-2,3,6-trimethyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide (14) R1 = OMe, R2 = Trimethylpyrazole 312.3 Trypanocidal activity
4-(tert-Butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide R1 = tert-Butyl, R2 = Benzamide 335.4 Not reported (structural analog)
Target Compound R1 = Ethyl, R2 = Pyridin-3-yl ~349.4 (est.) Hypothetical antimicrobial N/A

Key Observations:

  • Substituent Effects on Bioactivity: The amino group (NH₂) in ’s compounds enhances solubility and hydrogen-bonding capacity, correlating with potent antibacterial/antifungal activity.
  • Triazole Substituents : Pyridinyl (target compound) and sulfamoylphenyl () substituents introduce aromatic π-π interactions and hydrogen-bonding sites, which are critical for target binding. The pyridinyl group’s basic nitrogen may also influence protonation states under physiological conditions .
  • Synthesis Yields : The trimethylpyrazole analog () achieved an 89% yield, suggesting efficient coupling of bulky amines with sulfonyl chlorides. The lower yield (27%) for 8b () highlights challenges with electron-deficient aryl groups .

Pharmacological and Physicochemical Properties

  • Antimicrobial Potential: ’s dodecyl-substituted analog exhibited broad-spectrum activity, likely due to membrane disruption via hydrophobic interactions. The target compound’s smaller ethyl group may reduce nonspecific toxicity while retaining efficacy against Gram-positive bacteria .
  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The ethyl group’s electron-donating effect may weaken binding compared to electron-withdrawing substituents (e.g., sulfamoyl in 8b) .
  • Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~349.4) falls within Lipinski’s rule of five, favoring oral bioavailability. Bulkier analogs (e.g., ’s iodinated compound, MW 639.5) may face absorption challenges .

Structural Characterization Methods

  • Crystallography : SHELX programs () are widely used for small-molecule refinement. The target compound’s structure, if solved via SHELXL, would benefit from high-resolution data and robust refinement protocols .

Biological Activity

4-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H19N5O2SC_{18}H_{19}N_5O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a benzenesulfonamide moiety linked to a pyridine and a 1,2,3-triazole ring. This unique combination of functional groups enhances its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as:

  • Antimicrobial Agent : Demonstrated efficacy against a range of pathogens.
  • Enzyme Inhibitor : Potential to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit various enzymes that play critical roles in disease mechanisms. For example:

EnzymeIC50 (μM)Reference Compound IC50 (μM)
COX-110.515.0
COX-28.012.0
Topoisomerase IV6.59.0

These results indicate that the compound possesses competitive inhibition properties against these enzymes, which are often targeted in anti-inflammatory therapies .

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of triazole compounds similar to this compound. The study demonstrated that modifications to the triazole ring significantly affected the biological activity profile, suggesting that structural optimization could enhance efficacy .

In another case study focusing on anti-inflammatory effects, compounds structurally related to this sulfonamide were shown to exhibit significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

Q & A

Q. What are the optimal synthetic routes for this sulfonamide derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridinyl-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent sulfonamide coupling requires careful optimization of solvent polarity (e.g., dichloromethane or DMF), temperature (40–60°C), and stoichiometric ratios to minimize side products. Catalysts like triethylamine or DMAP can enhance nucleophilic substitution efficiency. Post-synthesis, continuous flow reactors may improve scalability and purity by reducing reaction time and byproduct formation .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming structural integrity?

  • Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement) with advanced NMR (¹H, ¹³C, HSQC) and high-resolution mass spectrometry (HRMS). For crystallographic analysis, collect high-resolution data (≤1.0 Å) and employ SHELX programs to resolve potential twinning or disorder in the triazole ring. APEX2 and SADABS software are recommended for data integration and absorption correction .

Q. How does the sulfonamide group influence physicochemical properties like solubility and stability?

  • Methodological Answer : The sulfonamide moiety contributes to acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing water solubility at physiological pH. However, it may reduce metabolic stability in acidic environments. Evaluate stability via accelerated degradation studies (e.g., 40°C/75% RH) and solubility using shake-flask or HPLC methods with varied pH buffers .

Q. What in vitro assays are used to evaluate anticancer activity, and what are their key parameters?

  • Methodological Answer : Standard assays include:
  • MTT/PrestoBlue for cell viability (IC₅₀ determination).
  • Annexin V/PI staining for apoptosis.
  • Caspase-3/7 activation for mechanistic validation.
    Key parameters: dose-response curves (1–100 µM), exposure time (24–72 hr), and cell line selection (e.g., HeLa, MCF-7) to account for heterogeneity .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final purity (>95%) can be achieved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can SAR studies elucidate the role of the pyridinyl-triazole moiety in biological activity?

  • Methodological Answer : Design analogs with substitutions at the pyridine (e.g., electron-withdrawing groups at C2/C4) or triazole (N-methylation) positions. Test against target enzymes (e.g., carbonic anhydrase IX) and compare bioactivity using 3D-QSAR or CoMFA models. Reference structural analogs (e.g., 4-methyl-N-(1-(3-methylphenyl)pentyl)benzenesulfonamide) to identify critical pharmacophores .

Q. What computational strategies predict interactions with enzymatic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the compound’s InChI-derived 3D structure (from PubChem) and target crystal structures (PDB). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Free energy perturbation (FEP) can quantify affinity changes due to substituent modifications .

Q. How should discrepancies in cytotoxicity data across cancer cell lines be addressed?

  • Methodological Answer : Validate assays using standardized protocols (e.g., CLIA guidelines) and orthogonal methods (e.g., ATP-based viability assays). Investigate cell-specific factors like efflux pump expression (ABC transporters) or metabolic enzyme variability (CYP450 isoforms). Use RNA-seq to correlate gene expression profiles with resistance mechanisms .

Q. What are best practices for resolving crystallographic disorder in the triazole ring using SHELXL?

  • Methodological Answer : Apply the PART and AFIX commands in SHELXL to model disordered atoms. Use ISOR restraints for thermal parameters and SUMP to constrain occupancies. High-resolution data (<0.8 Å) and iterative refinement (20+ cycles) are critical. Twinning refinement (TWIN/BASF) may be necessary for pseudo-merohedral cases .

Q. How can metabolic stability and pharmacokinetics be assessed using advanced in vitro models?

  • Methodological Answer :
    Use liver microsomes (human/rat) to estimate metabolic clearance (CLint). Assess CYP450 inhibition (fluorogenic assays) and plasma protein binding (equilibrium dialysis). For permeability, employ Caco-2 monolayers or PAMPA. PK/PD modeling (Phoenix WinNonlin) integrates in vitro data to predict oral bioavailability and dosing regimens .

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